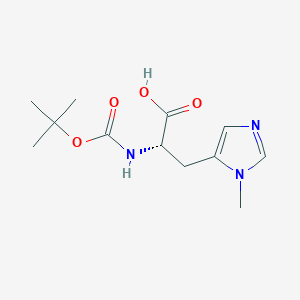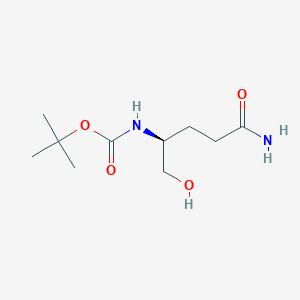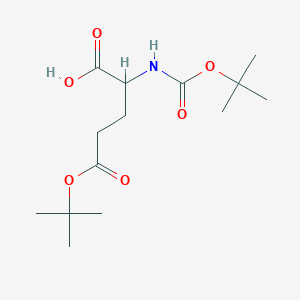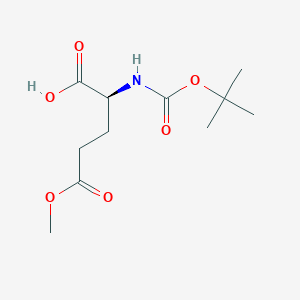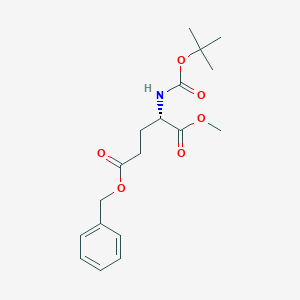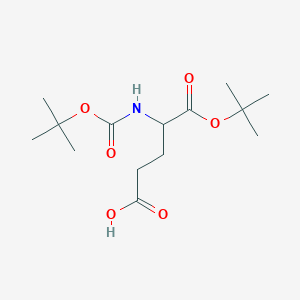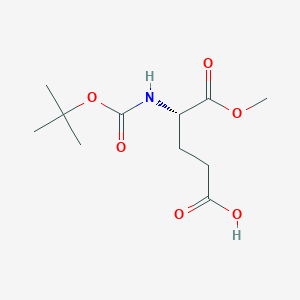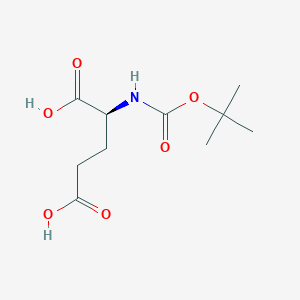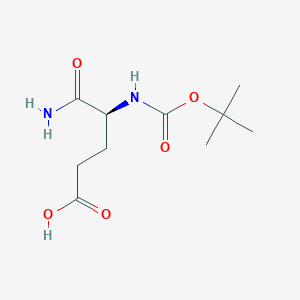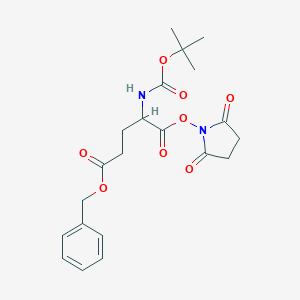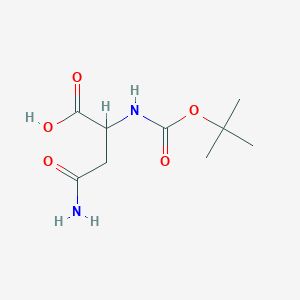
tert-Butoxycarbonylasparagine
説明
Nα-t-butoxycarbonyl-L-asparagine, also known as tert-Butoxycarbonylasparagine, is the Nα-t-butoxycarbonyl derivative of L-asparagine . It is a small molecule with the formula C9H16N2O5 and has an average mass of 232.23370 .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The molecular structure of Nα-t-butoxycarbonyl-L-asparagine is represented by the SMILES notation: CC©©OC(=O)NC@@H=O)C(O)=O . This notation provides a way to describe the structure using ASCII strings .科学的研究の応用
Chemoselective tert-Butoxycarbonylation : The use of tert-Butoxycarbonyl compounds as a reagent for chemoselective tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols has been demonstrated. This process yields high chemoselectivity and proceeds efficiently under mild conditions (Ouchi et al., 2002).
Facile N-tert-Butoxycarbonylation of Amines : Facile N-tert-butoxycarbonylation of amines, including primary, secondary, benzylic, and aryl amines, has been achieved using di-tert-butyl dicarbonate with catalytic amounts of La(NO3)3·6H2O under solvent-free conditions at room temperature. This method produces N-tert-butylcarbamates with excellent yields (Suryakiran et al., 2006).
Synthesis of N-benzyl-3-Aminopyrrolidine-2,5-dione : The reaction of N-tert-butyloxycarbonylasparagine with benzyl bromide in the presence of cesium carbonate leads to the synthesis of N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione and its derivatives, showcasing the compound's utility in synthesizing complex molecular structures (Vo-Hoang et al., 2004).
Synthesis of tert-Butyl Aminocarbonate : tert-Butyl aminocarbonate, a novel compound capable of rapidly acylating amines in both organic and aqueous solutions, has been synthesized by reacting hydroxylamine with excess di-tert-butyl dicarbonate. This opens new avenues in acylation chemistry (Harris & Wilson, 1983).
Efficient Introduction of tert-Butoxycarbonyl Group Using Flow Microreactors : A method for efficiently introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems has been developed. This approach is more efficient and sustainable compared to traditional batch processes (Degennaro et al., 2016).
Palladium-Catalyzed tert-Butoxycarbonylation of Trifluoroacetimidoyl Iodides : The palladium-catalyzed tert-butoxycarbonylation of 2,2,2-trifluoroacetimidoyl iodides to produce iminocarboxylates, precursors to fluorinated alpha-amino acids, has been detailed. This highlights the role of tert-Butoxycarbonyl compounds in synthesizing fluorinated amino acids (Amii et al., 2000).
Safety And Hazards
The safety data sheet for tert-butylamine, a related compound, indicates that it is a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled . It’s important to note that the safety and hazards of Nα-t-butoxycarbonyl-L-asparagine might be different and specific safety data should be consulted.
特性
IUPAC Name |
(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYSQDHBALBGHX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884401 | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butoxycarbonylasparagine | |
CAS RN |
7536-55-2 | |
| Record name | tert-Butoxycarbonyl-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7536-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butoxycarbonylasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007536552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(tert-butoxy)carbonyl]-L-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



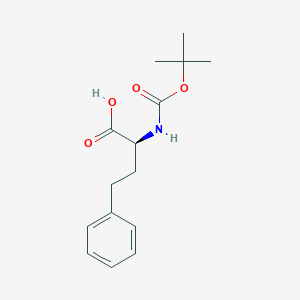
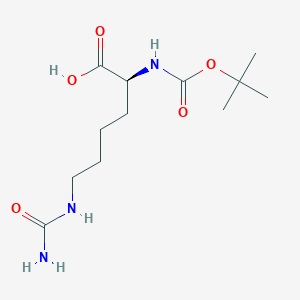
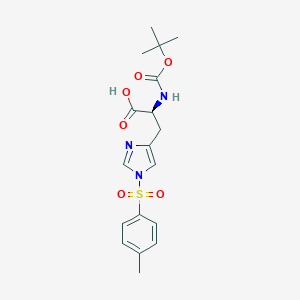
![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)
